4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound with the molecular formula C19H20ClFN2O It is characterized by the presence of a chloro and fluoro substituent on the benzophenone core, along with a 4-methylpiperazinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzophenone core, which can be derived from benzoyl chloride and a suitable fluorinated aromatic compound.
Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorine gas, respectively.
Piperazine Derivative Introduction: The 4-methylpiperazinomethyl group is introduced via nucleophilic substitution reactions. This step involves the reaction of the intermediate benzophenone derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, in medicinal chemistry, it may act as an inhibitor or agonist of certain neurotransmitter receptors, affecting signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone
- 4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
- 3-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
Comparison:
- Structural Differences: The position of the chloro and fluoro substituents varies among these compounds, leading to differences in their chemical reactivity and physical properties.
- Unique Properties: 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets.
- Applications: While all these compounds may have similar applications in medicinal chemistry and material science, their efficacy and suitability for specific applications can differ based on their structural attributes.
Biological Activity
4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-27-2) is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This compound features a unique structure characterized by a benzophenone core, chloro and fluoro substituents, and a 4-methylpiperazinomethyl group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C19H20ClFN2O
- Molecular Weight : 346.83 g/mol
- Boiling Point : Approximately 479.2 °C (predicted) .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The compound is known to act as:
- Receptor Modulator : It can bind to neurotransmitter receptors, potentially influencing signal transduction pathways. Research indicates that it may function as an antagonist or agonist for certain receptors involved in central nervous system (CNS) disorders .
- Enzyme Inhibitor : The compound has been studied for its inhibitory effects on various enzymes, which can play a role in disease progression, particularly in cancer and neurodegenerative diseases .
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical compounds targeting CNS disorders. Its structural features allow for modifications that enhance efficacy against various targets .
Case Studies
- CNS Disorders : A study investigated the compound's effect on neuroreceptors associated with anxiety and depression. Results indicated that derivatives of this compound exhibited enhanced binding affinity compared to traditional antidepressants, suggesting potential therapeutic benefits .
- Anticancer Activity : Research has shown that this compound can inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through receptor-mediated pathways. In vitro studies demonstrated a dose-dependent response in cancerous cells treated with the compound .
Data Table: Comparison of Biological Activity with Related Compounds
Research Findings
Recent studies have emphasized the versatility of this compound in various biological contexts:
- Binding Affinity : The presence of the piperazine moiety enhances the compound's interaction with biological targets, leading to improved pharmacological profiles.
- Selectivity : Variations in substitution patterns significantly affect selectivity for different receptor types, which is crucial for minimizing side effects during therapeutic applications .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJDRWWRRDTZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643883 | |
Record name | (4-Chloro-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-27-2 | |
Record name | Methanone, (4-chloro-3-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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